molecular formula C45H76O20 B12366419 Anemarsaponin E1

Anemarsaponin E1

Cat. No.: B12366419
M. Wt: 937.1 g/mol
InChI Key: KMPFZNQVETUYHB-LSTPRBAISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anemarsaponin E1 can be isolated from the rhizomes of Anemarrhena asphodeloides using chromatographic techniques . The isolation process involves the extraction of the plant material followed by purification using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The rhizomes of Anemarrhena asphodeloides are harvested, dried, and processed to extract the saponins. Advanced chromatographic techniques are then employed to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Anemarsaponin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Properties

Molecular Formula

C45H76O20

Molecular Weight

937.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,6-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H76O20/c1-18(17-59-40-36(56)33(53)29(49)24(14-46)61-40)7-12-45(58)19(2)27-38(65-45)32(52)28-22-6-5-20-13-21(8-10-43(20,3)23(22)9-11-44(27,28)4)60-42-39(35(55)31(51)26(16-48)63-42)64-41-37(57)34(54)30(50)25(15-47)62-41/h18-42,46-58H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24+,25+,26+,27-,28+,29+,30+,31-,32?,33-,34-,35-,36+,37+,38+,39+,40+,41-,42+,43-,44+,45?/m0/s1

InChI Key

KMPFZNQVETUYHB-LSTPRBAISA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

Canonical SMILES

CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O

Origin of Product

United States

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